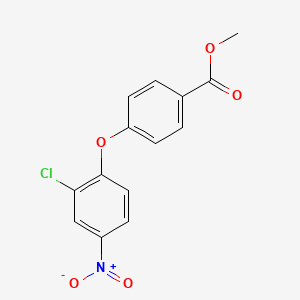
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H12ClNO5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate typically involves the esterification of 4-(2-chloro-4-nitrophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chloro group.
Reduction: The major product is Methyl 4-(2-amino-4-nitrophenoxy)benzoate.
Hydrolysis: The major product is 4-(2-chloro-4-nitrophenoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-4-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 2-(2-chloro-4-nitrophenoxy)propanoate
Uniqueness
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H10ClNO5 |
|---|---|
Molekulargewicht |
307.68 g/mol |
IUPAC-Name |
methyl 4-(2-chloro-4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-5-11(6-3-9)21-13-7-4-10(16(18)19)8-12(13)15/h2-8H,1H3 |
InChI-Schlüssel |
SHPHAYYMDOAIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
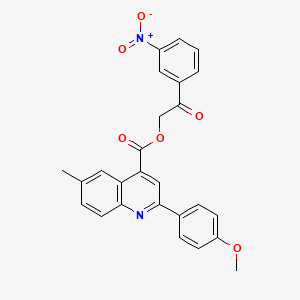
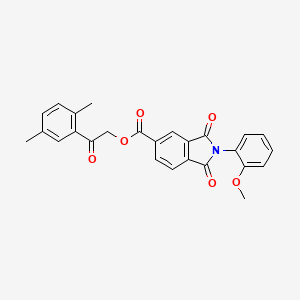

![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12471263.png)
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
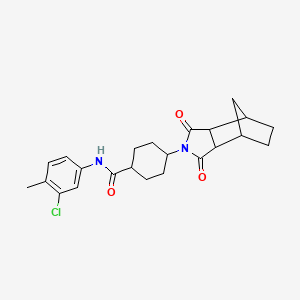
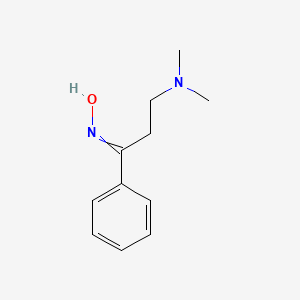

![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
